molecular formula C13H15N3O4S B2762921 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896310-02-4

2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2762921
CAS RN: 896310-02-4
M. Wt: 309.34
InChI Key: JGLLIMPBVRQNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrrolidine-2,5-dione . It has been studied for its potent anticonvulsant properties . The compound was designed as an analogue of previously described 2-(2,5-dioxopyrrolidin-1-yl)-2-alkylacetamides .


Synthesis Analysis

The synthesis of this compound involves an optimized coupling reaction . The exact details of the synthesis process are not available in the retrieved papers.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation for synthesizing thieno[2,3-d]pyrimidines. This methodology could offer a potential route for the synthesis or modification of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide under similar conditions (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Material Science Applications

  • Liaw et al. (2001) reported on the synthesis and characterization of novel polyamide-imides containing noncoplanar units, hinting at the utility of related compounds in the development of materials with unique thermal and mechanical properties. Such insights suggest potential applications of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide in materials science (Liaw, Hsu, & Liaw, 2001).

Antimicrobial and Antitubercular Activities

  • Amini et al. (2008) synthesized compounds with carboxamide structures showing moderate antitubercular activity against Mycobacterium tuberculosis, suggesting that derivatives of 2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide might exhibit similar biological activities (Amini, Navidpour, & Shafiee, 2008).

Pharmaceutical Research

  • Kenda et al. (2004) discussed the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. This highlights the potential of pyrrolidone derivatives in pharmaceutical applications, which could extend to the compound of interest if structural similarities facilitate similar biological actions (Kenda et al., 2004).

Luminescence and Electrochromic Properties

  • Chang and Liou (2008) investigated aromatic polyamides with pendent triphenylamine (TPA) units for their electrochromic properties. Research into similar compounds could inform the development of materials with applications in smart windows or display technologies (Chang & Liou, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is calcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including neuronal signaling.

Mode of Action

The compound interacts with its target by inhibiting the calcium currents . This inhibition disrupts the normal flow of calcium ions, leading to changes in the cellular functions that depend on calcium signaling.

Biochemical Pathways

The affected biochemical pathway is the calcium signaling pathway . By inhibiting Cav 1.2 channels, the compound disrupts calcium ion flow, which can have downstream effects on various cellular processes that rely on calcium signaling.

Pharmacokinetics

The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound has good bioavailability and is less likely to cause drug-drug interactions.

Result of Action

The inhibition of calcium currents by the compound has been associated with potent anticonvulsant properties . The compound has shown broad-spectrum activity in widely accepted animal seizure models . It has also proven effective in various pain models .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s worth noting that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity of many drugs

Safety and Hazards

The compound has shown a favorable safety profile in animal models . It has negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

properties

IUPAC Name

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-6-7(2)21-13(11(6)12(14)20)15-8(17)5-16-9(18)3-4-10(16)19/h3-5H2,1-2H3,(H2,14,20)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLLIMPBVRQNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=O)CCC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2,5-Dioxopyrrolidin-1-yl)acetamido)-4,5-dimethylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.